molecular formula C13H15FN2O4 B3087764 2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate CAS No. 1177339-29-5

2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate

Cat. No. B3087764
CAS RN: 1177339-29-5
M. Wt: 282.27 g/mol
InChI Key: VYXRMHXESWCKNV-UHFFFAOYSA-N
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Description

“2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate” is a chemical compound with the CAS Number: 1177339-29-5 . It has a molecular weight of 282.27 . The IUPAC name for this compound is this compound . The compound should be stored in a refrigerated environment .


Molecular Structure Analysis

The linear formula for this compound is C11H13FN2.C2H2O4 . The InChI code for this compound is 1S/C11H13FN2.C2H2O4/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;3-1(4)2(5)6/h2-3,6,14H,4-5,13H2,1H3;(H,3,4)(H,5,6) .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 282.27 .

Scientific Research Applications

Fluorinated Compounds in Cancer Research

Fluorinated compounds, such as fluorinated pyrimidines, have been a focal point in the research for their applications in treating cancer. 5-Fluorouracil (5-FU) is the most widely used fluorinated pyrimidine, treating over 2 million cancer patients annually. Developments in fluorine chemistry have contributed to the more precise use of these compounds in cancer treatment, including methods for their synthesis, incorporation into RNA and DNA for studies, and insights into their mechanism of action. The review by Gmeiner (2020) offers a comprehensive look at these developments and their implications for personalized medicine in cancer treatment Gmeiner, W. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules..

Synthesis and Applications of Fluorinated Compounds

The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, serves as key intermediates for manufacturing various pharmaceuticals, demonstrating the importance of fluorinated entities in drug development. The practical synthesis of these intermediates, despite challenges in handling toxic and volatile substances, underlines the ongoing research efforts to develop efficient and scalable processes for fluorinated compounds. Qiu et al. (2009) discuss a practical method for synthesizing 2-Fluoro-4-bromobiphenyl, showcasing the significance of fluorinated compounds in pharmaceutical manufacturing Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M. (2009). A Practical Synthesis of 2-Fluoro-4-bromobiphenyl. Organic Preparations and Procedures International..

Fluorinated Compounds in Diagnostic and Therapeutic Applications

Fluorinated compounds also play a crucial role in diagnostic and therapeutic applications beyond cancer treatment. For instance, the use of delta-aminolevulinic acid (5-ALA) for fluorescence-guided surgery exemplifies the therapeutic and diagnostic applications of fluorinated molecules. Approved for use in glioma surgery, 5-ALA aids in the intraoperative visualization of tumors, indicating the potential for similar fluorinated compounds in enhancing surgical outcomes Georges, J., et al. (2019). Delta-Aminolevulinic Acid-Mediated Photodiagnoses in Surgical Oncology: A Historical Review of Clinical Trials. Frontiers in Surgery..

Safety and Hazards

The compound is considered an irritant and should be stored in a refrigerated environment . It’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

properties

IUPAC Name

2-(5-fluoro-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2.C2H2O4/c1-7-9(4-5-13)10-6-8(12)2-3-11(10)14-7;3-1(4)2(5)6/h2-3,6,14H,4-5,13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXRMHXESWCKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Fluoro-2-methyl-1H-indol-3-YL)ethanamine oxalate
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